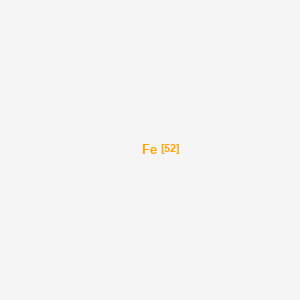
Iron Fe-52
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron Fe-52, also known as this compound, is a useful research compound. Its molecular formula is Fe and its molecular weight is 51.94812 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medical Imaging
Positron Emission Tomography (PET) :
52Fe has been identified as an excellent candidate for use in PET scans due to its favorable decay characteristics. The isotope can be used to develop iron-based PET/MRI agents, facilitating the study of erythropoiesis (the formation of red blood cells) and other hematological disorders. Its incorporation into hemoglobin allows for imaging that can help diagnose conditions like anemia and autoimmune disorders .
Nanoparticle Contrast Agents :
Research has demonstrated the preparation of 52Fe-labeled iron oxide nanoparticles that can be utilized as contrast agents in MRI. These nanoparticles, with specific activities around 0.46 μCi/µg, were successfully injected into mice, allowing simultaneous dynamic PET and MRI imaging to track biodistribution and efficacy .
Studies of Hematopoiesis
Iron Turnover Studies :
52Fe has been effectively used in studies examining plasma iron turnover and erythropoiesis dynamics. Its application allows researchers to trace the kinetics of iron from plasma to circulating erythrocytes, providing insights into bone marrow function and disorders related to hematopoiesis .
Dual Labeling Experiments :
The isotope is also employed in dual labeling experiments, enhancing the accuracy of recognizing erythropoiesis compared to other isotopes like 59Fe. This capability is crucial for understanding various anemias and guiding treatment decisions such as splenectomy .
Production Methods
The production of 52Fe typically involves high-energy proton irradiation of nickel or other target materials. Various methods have been explored, including:
- Proton Spallation Reaction : Utilizing protons with energies greater than 100 MeV on nickel targets, resulting in a relative abundance of 52Fe around 2.3% under certain conditions.
- Heavy-Ion Reactions : Higher purity targets can yield a greater specific activity for 52Fe, with production cross-sections significantly impacting the final yield .
Case Study 1: Erythropoiesis Imaging
A study utilized 52Fe to monitor erythropoiesis in patients with suspected hematological disorders. The imaging results provided detailed insights into marrow expansion and the localization of hematopoietic activity, leading to improved diagnostic accuracy compared to traditional methods using gamma-emitting isotopes .
Case Study 2: Contrast Agent Development
In another study, researchers developed 52Fe−labeled iron oxide nanoparticles for MRI contrast enhancement. The biodistribution was tracked using PET imaging, demonstrating effective localization within target tissues and providing a new avenue for non-invasive diagnostics in oncology .
特性
CAS番号 |
14093-04-0 |
|---|---|
分子式 |
Fe |
分子量 |
51.94812 g/mol |
IUPAC名 |
iron-52 |
InChI |
InChI=1S/Fe/i1-4 |
InChIキー |
XEEYBQQBJWHFJM-AHCXROLUSA-N |
SMILES |
[Fe] |
異性体SMILES |
[52Fe] |
正規SMILES |
[Fe] |
同義語 |
52Fe radioisotope Fe-52 radioisotope Iron-52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















